5-(3-Ethoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
5-(3-Ethoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS: 303147-56-0) is a Schiff base derivative of the 1,2,4-triazole-3-thiol scaffold. Its molecular formula is C23H20N4O2S, featuring a 3-ethoxyphenyl group at position 5 of the triazole ring and a 3-phenoxybenzylidene substituent at position 4 via an imine linkage . This compound is synthesized through a condensation reaction between 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 3-phenoxybenzaldehyde in the presence of acetic acid as a catalyst, followed by purification via crystallization .
The 3-ethoxyphenyl group contributes electron-donating effects, while the 3-phenoxybenzylidene moiety introduces steric bulk and aromatic π-system interactions. These structural attributes influence its physicochemical properties, such as solubility in polar aprotic solvents (e.g., DMF) and thermal stability, as evidenced by its crystalline form .
Properties
CAS No. |
613249-65-3 |
|---|---|
Molecular Formula |
C23H20N4O2S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H20N4O2S/c1-2-28-20-12-7-9-18(15-20)22-25-26-23(30)27(22)24-16-17-8-6-13-21(14-17)29-19-10-4-3-5-11-19/h3-16H,2H2,1H3,(H,26,30)/b24-16+ |
InChI Key |
GHOXDBKEHJOBQN-LFVJCYFKSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Substitution Reactions: The ethoxyphenyl and phenoxybenzylidene groups are introduced through nucleophilic substitution reactions.
Reaction Conditions: These reactions are usually carried out under reflux conditions with appropriate solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth, particularly against resistant strains of bacteria. Studies suggest that it may act by disrupting cellular processes or inhibiting key enzymes involved in bacterial metabolism.
Antitubercular Properties
Triazole derivatives have been explored for their potential as anti-tuberculosis agents. In vitro studies have demonstrated that 5-(3-Ethoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibits activity against Mycobacterium tuberculosis strains, including multidrug-resistant variants. This property is attributed to its ability to interfere with bacterial cell wall synthesis or function.
Anticancer Potential
Emerging research indicates that triazole compounds may possess anticancer properties. The unique structural features of 5-(3-Ethoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol suggest potential interactions with cancer cell signaling pathways. Preliminary studies have shown cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanism of action.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(3-Ethoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The phenyl and benzylidene groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-3-thiol derivatives are widely studied for their versatility in forming Schiff bases and their diverse bioactivities. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Selected Triazole-3-thiol Derivatives
Key Observations :
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., nitro at C5/N4 in ) enhance antibacterial potency but may reduce synthetic yields due to steric hindrance.
- Electron-donating groups (e.g., ethoxy in the target compound) improve solubility but may reduce receptor-binding affinity compared to nitro analogues .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., ) achieves higher yields (>80%) compared to conventional reflux methods (~70% in ). The target compound’s synthesis likely follows traditional reflux, but yield data are unspecified .
Biological Performance :
- Nitro-substituted derivatives (e.g., ) outperform the target compound in documented antibacterial assays, suggesting that electron-deficient aromatic systems are critical for targeting bacterial enzymes like DHFR .
Industrial Applications: Chlorophenyl derivatives () demonstrate utility beyond biomedicine, such as corrosion inhibition, highlighting the scaffold’s adaptability. The target compound’s 3-phenoxy group may similarly suit materials science applications .
Biological Activity
5-(3-Ethoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C23H20N4O2S
- Molecular Weight : 416.5 g/mol
Its structure includes a triazole ring with ethoxy and phenoxy groups that contribute to its unique properties and biological activities .
The precise mechanism of action for 5-(3-Ethoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not fully elucidated; however, it is hypothesized to interact with various biological targets, similar to other triazole derivatives. Key areas of interest include:
- Enzyme Inhibition : Triazole compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
- Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis (MTB). The compound's structure suggests potential efficacy against these pathogens by targeting their metabolic pathways .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(3-Ethoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Mycobacterium tuberculosis | 5.5 µg/mL (H37Rv) |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Mycobacterium tuberculosis | 11 µg/mL (MDR strains) |
Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties. Compounds similar to 5-(3-Ethoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol have demonstrated effectiveness against fungal infections by disrupting cell membrane synthesis .
Cytotoxicity Studies
Cytotoxicity evaluations reveal that many triazole derivatives possess low toxicity towards normal human cells while exhibiting significant activity against cancer cell lines. For example:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-231 | >100 | Low toxicity |
| PC3 | >100 | Low toxicity |
This suggests a favorable therapeutic index for potential anticancer applications .
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of triazole derivatives:
- Antitubercular Activity : A study assessed various triazole thiols against MTB strains. The promising results indicated that modifications in the triazole structure could enhance activity against resistant strains .
- Antimicrobial Screening : Another investigation highlighted the antimicrobial efficacy of synthesized triazoles against common pathogens, reinforcing the need for further exploration into their mechanisms and applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1,2,4-triazole-3-thiol derivatives, and how are they optimized for purity and yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiocarbohydrazide with substituted benzaldehydes under solvent-free or reflux conditions. For example, heating equimolar amounts of thiocarbohydrazide and aldehydes at 80–100°C for 4–5 hours yields Schiff base intermediates. Subsequent purification via recrystallization (e.g., using DMF) or silica gel column chromatography (e.g., hexane:EtOAc 75:25) ensures product purity. Yields range from 65% to 86%, depending on substituent steric and electronic effects .
Q. How are structural and purity analyses conducted for triazole-thiol derivatives?
- Methodological Answer : Characterization employs:
- 1H/13C NMR : To confirm imine bond formation (δ ~8.5–9.5 ppm for CH=N) and aromatic substituents.
- FT-IR : Peaks at ~1600–1650 cm⁻¹ (C=N) and ~2550–2600 cm⁻¹ (S-H stretch).
- HR-MS : Molecular ion peaks ([M+H]⁺) validate molecular weight.
- TLC : Monitors reaction progress (Rf ~0.5–0.7 in polar solvents) .
Q. What in vitro assays are used to evaluate acute toxicity of triazole-thiol derivatives?
- Methodological Answer : Acute toxicity is assessed via in vivo LD50 determination (e.g., intragastric administration in rodent models) and QSAR modeling (e.g., using software like TOPKAT or ADMET Predictor™). For example, LD50 values >1000 mg/kg classify compounds as low-toxicity (Class IV per Sidorov’s classification) .
Advanced Research Questions
Q. How can substituent modifications on the benzylidene or triazole rings enhance pharmacological activity?
- Methodological Answer :
- Antioxidant Activity : Electron-donating groups (e.g., 2-hydroxybenzylidene in compound 3) improve DPPH radical scavenging (IC50 ~25–35 μM) by stabilizing phenoxyl radicals.
- Antitumor Activity : Bulky substituents (e.g., 6-methoxynaphthalene) enhance cytotoxicity against MCF-7 and A-549 cells (IC50 <10 μM vs. doxorubicin IC50 ~15 μM) via π-π stacking with DNA or kinase inhibition .
Q. What computational strategies validate the biological activity and toxicity of triazole-thiol derivatives?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina. Triazole-thiols with hydrophobic substituents show higher docking scores (>−8.0 kcal/mol).
- QSAR Models : Correlate descriptors (e.g., logP, polar surface area) with toxicity. High cross-validation R² (>0.85) ensures reliability for preclinical prioritization .
Q. How do reaction conditions (e.g., solvent-free vs. catalytic) impact the synthesis of triazole-thiol Mannich bases?
- Methodological Answer :
- Solvent-Free Synthesis : Reduces reaction time (2–3 hours) and improves yields (~75%) by avoiding side reactions.
- Catalytic Methods : Use of p-toluenesulfonic acid (10 mol%) in ethanol accelerates Mannich base formation (e.g., introducing morpholine or piperazine groups) at 60°C .
Q. What mechanistic insights explain the antiradical vs. cytotoxic duality of triazole-thiol derivatives?
- Methodological Answer :
- Antiradical Mechanism : Thiol (-SH) and phenolic -OH groups donate hydrogen atoms to neutralize DPPH or hydroxyl radicals.
- Cytotoxic Mechanism : Triazole rings chelate metal ions (e.g., Fe²⁺/Cu²⁺), generating ROS that induce apoptosis in cancer cells. Substituents like 4-fluorobenzylidene balance lipophilicity and target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
